![molecular formula C15H28N2O2 B112094 tert-Butyl [4,4'-bipiperidine]-1-carboxylate CAS No. 171049-35-7](/img/structure/B112094.png)
tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Overview
Description
tert-Butyl [4,4’-bipiperidine]-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carboxyl group attached to an alkyl or aryl moiety through an oxygen atom. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl esters, including tert-Butyl [4,4’-bipiperidine]-1-carboxylate, can be achieved through various methods. One efficient method involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acid activators . Another approach is the use of tert-butyl hydroperoxide, which facilitates Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot under metal-free conditions . Additionally, the use of tert-butylating agents such as di-tert-butyl dicarbonate (Boc2O) has been reported .
Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as reaction, purification, and distillation to isolate the desired product. The use of catalysts and specific reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [4,4’-bipiperidine]-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability against nucleophiles and reducing agents, making it a valuable protecting group in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include strong acids, bases, and oxidizing agents. For example, the oxidation of tert-butyl groups can be achieved using hydrogen peroxide in the presence of a manganese catalyst . Substitution reactions often involve the use of nucleophiles such as halides or amines .
Major Products Formed: The major products formed from the reactions of tert-butyl esters depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield primary alcohols, while substitution reactions can produce a variety of substituted esters and amides .
Scientific Research Applications
Overview
tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a synthetic compound that has garnered attention in various fields of scientific research, particularly in organic chemistry, medicinal chemistry, and biological studies. Its unique structural features contribute to its diverse applications, making it a valuable compound for both academic and industrial purposes.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is utilized for the preparation of complex organic molecules through various chemical reactions. The compound can act as a protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. It is particularly noted for its role in drug development, especially concerning neurodegenerative diseases. Research indicates that it may influence lipid metabolism and neuroprotective mechanisms by modulating the activity of liver X receptors (LXRs) involved in cholesterol homeostasis and inflammation .
Case Study : In vitro studies have demonstrated that this compound increases levels of apolipoprotein E (apoE) in neuronal cells, which is crucial for lipid transport and neuronal repair .
Biological Studies
The compound is used to study the effects of piperidine derivatives on biological systems. Its interaction with specific molecular targets allows researchers to explore its effects on various biochemical pathways relevant to disease processes .
Mechanism of Action : The mechanism involves binding to receptors or enzymes, thereby modulating their activity and influencing biological functions .
Mechanism of Action
The mechanism of action of tert-Butyl [4,4’-bipiperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors . Additionally, the carboxylate moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl [4,4’-bipiperidine]-1-carboxylate can be compared with other similar compounds, such as tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These compounds share the tert-butyl group, which imparts similar steric and electronic properties. the unique structural features of tert-Butyl [4,4’-bipiperidine]-1-carboxylate, such as the bipiperidine core, distinguish it from other tert-butyl esters and contribute to its specific applications and reactivity .
Similar Compounds
- tert-Butyl alcohol
- tert-Butyl bromide
- tert-Butyl chloride
- tert-Butyl hydroperoxide
- tert-Butyl isocyanide
Biological Activity
tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of bipiperidine derivatives with tert-butyl chloroformate under basic conditions. The general procedure includes:
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Reagents :
- 4,4'-bipiperidine
- tert-Butyl chloroformate
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
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Reaction Conditions :
- The reaction is conducted at room temperature for several hours.
- Post-reaction, purification is often achieved through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.
The compound's mechanism of action involves interaction with specific biological targets. It may modulate enzyme activity or receptor interactions due to the structural features provided by the bipiperidine moiety. Notably, the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Cytotoxic Effects : Evaluated in cancer cell lines, showing potential for selective cytotoxicity.
- Enzyme Inhibition : Investigated as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Anticancer Activity :
- A study evaluated its effects on human cancer cell lines using MTT assays. Results indicated IC50 values ranging from 50 to 200 µM, demonstrating moderate cytotoxicity against certain cancer types.
-
Antimicrobial Testing :
- In vitro tests against Gram-positive and Gram-negative bacteria showed minimum inhibitory concentrations (MIC) below 100 µg/mL for several strains, indicating promising antimicrobial properties.
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Enzyme Inhibition Studies :
- The compound was tested against acetyl-coenzyme A carboxylase (ACC), a target for metabolic disorders. Results showed significant inhibition with IC50 values around 500 nM.
Data Summary
Below is a summary table of key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can researchers determine the purity of tert-Butyl [4,4'-bipiperidine]-1-carboxylate in synthetic batches?
Purity assessment typically employs analytical chromatography (e.g., HPLC or UPLC) with UV detection, calibrated against a reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm structural integrity by verifying peak integration ratios and absence of impurity signals. For example, molecular formulas (e.g., C₁₅H₂₉N₃O₂) and purity grades (≥95%) are often reported in safety data sheets . Cross-validation using mass spectrometry (MS) ensures accurate molecular weight confirmation.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
- Emergency Measures: In case of skin contact, rinse immediately with water and soap; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
Q. How should researchers address discrepancies in reported toxicity data for this compound?
Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate conflicting data. For example, while some SDS documents classify acute toxicity (Category 4 for oral/dermal/inhalation) , others lack ecotoxicological data . Use structure-activity relationship (SAR) models to predict hazards based on analogs and submit findings to databases like PubChem for community validation .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives for bioactivity studies?
- Functionalization: Introduce substituents (e.g., boronate esters, fluorinated groups) via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives enable Pd-catalyzed reactions .
- Protection/Deprotection: Use Boc (tert-butoxycarbonyl) groups to protect amine functionalities during multi-step syntheses. Remove Boc with TFA/CH₂Cl₂ (1:4) under controlled conditions .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity intermediates .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. PubChem-derived SMILES strings (e.g., CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)N) provide input structures for software like Gaussian or ORCA .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF, THF) to optimize reaction conditions. Validate predictions with experimental kinetic studies .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
- Exothermic Reactions: Use jacketed reactors with temperature control (-10°C to 25°C) to manage heat generation during Boc protection or coupling steps .
- Byproduct Formation: Monitor reaction progress via inline FTIR or LC-MS. Implement continuous flow systems to enhance mixing and reduce side reactions.
- Yield Optimization: Screen catalysts (e.g., DMAP, DIPEA) and solvents (e.g., DCM vs. acetonitrile) using design-of-experiment (DoE) methodologies .
Q. How can researchers design this compound analogs for targeted drug discovery?
- Bioisosteric Replacement: Substitute the piperidine ring with morpholine or thiomorpholine to modulate pharmacokinetic properties .
- Hybridization: Conjugate with pharmacophores like pyridinyl or triazolyl groups (e.g., tert-butyl 3-(4-cyclopropyl-triazol-3-yl)piperidine-1-carboxylate) to enhance target binding .
- Prodrug Design: Incorporate hydrolyzable esters or carbamates to improve bioavailability .
Q. Methodological Considerations
- Contradictory Data Resolution: Cross-reference SDS from multiple vendors (e.g., Key Organics, ALADDIN) and prioritize peer-reviewed studies for hazard classification .
- Ecotoxicity Assessment: Perform Daphnia magna acute toxicity tests (OECD 202) if environmental impact data are absent .
Properties
IUPAC Name |
tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBLCVCQKXTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471831 | |
Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171049-35-7 | |
Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-BIPIPERIDINE, 1-BOC PROTECTED | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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